3-(3-iodophenyl)propanoic Acid 3-(3-iodophenyl)propanoic Acid
Brand Name: Vulcanchem
CAS No.: 68034-75-3
VCID: VC21315860
InChI: InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
SMILES: C1=CC(=CC(=C1)I)CCC(=O)O
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

3-(3-iodophenyl)propanoic Acid

CAS No.: 68034-75-3

Cat. No.: VC21315860

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

3-(3-iodophenyl)propanoic Acid - 68034-75-3

Specification

CAS No. 68034-75-3
Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name 3-(3-iodophenyl)propanoic acid
Standard InChI InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Standard InChI Key GGLXNAUNBQJVTF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)I)CCC(=O)O
Canonical SMILES C1=CC(=CC(=C1)I)CCC(=O)O

Introduction

Overview of 3-(3-Iodophenyl)propanoic Acid

3-(3-Iodophenyl)propanoic acid is an organic compound with significant chemical properties and potential applications in various fields, including medicinal chemistry. It is classified under the category of aromatic carboxylic acids, characterized by the presence of an iodine atom on the phenyl ring. The compound's IUPAC name is 3-(3-iodophenyl)propanoic acid, and it has the CAS number 68034-75-3.

Synthesis and Chemical Reactions

3-(3-Iodophenyl)propanoic acid can be synthesized through various methods typically involving iodination reactions on phenolic compounds or propanoic acid derivatives.

Common Synthesis Methods

  • Iodination: The introduction of iodine into the aromatic system can be accomplished using iodine monochloride or other iodinating agents.

  • Carboxylation: The propanoic acid moiety can be introduced via carboxylation reactions involving Grignard reagents or carbon dioxide.

Chemical Reactivity

The presence of the iodine atom significantly influences the reactivity of this compound, particularly in nucleophilic substitution reactions where the iodine can act as a leaving group.

Biological Activity and Applications

Research has indicated that compounds similar to or derived from 3-(3-iodophenyl)propanoic acid exhibit various biological activities, making them potential candidates for pharmaceutical development.

Pharmacological Potential

The iodine substitution in the phenyl ring may enhance the compound's binding affinity to biological targets, which is crucial for drug design and development.

Interaction Studies

Studies have shown that this compound can interact with various biological targets, influencing their activity and potentially leading to therapeutic applications.

Hazard Identification

According to safety data sheets, 3-(3-iodophenyl)propanoic acid poses several hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements

Handling this compound requires appropriate safety measures, including wearing protective gloves and eyewear, and ensuring adequate ventilation in workspaces.

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